molecular formula C5H5ClN2O B1601019 1-methyl-1H-pyrazole-3-carbonyl chloride CAS No. 84547-60-4

1-methyl-1H-pyrazole-3-carbonyl chloride

Cat. No.: B1601019
CAS No.: 84547-60-4
M. Wt: 144.56 g/mol
InChI Key: JCZIPPIUHKRMOM-UHFFFAOYSA-N
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Description

1-methyl-1H-pyrazole-3-carbonyl chloride is a useful research compound. Its molecular formula is C5H5ClN2O and its molecular weight is 144.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Related pyrazole compounds are known to interact with various enzymes and receptors, influencing their function

Mode of Action

The mode of action of 1-methyl-1H-pyrazole-3-carbonyl chloride involves its interaction with its targets. The combined effect of two nitrogen atoms in the pyrazole ring reduces the charge density at carbon-3 and carbon-5, making them vacant for attack by electrophilic reagents . This interaction can lead to changes in the function of the target molecules.

Biochemical Pathways

Pyrazole compounds are known to be involved in various biochemical reactions, including nucleophilic addition, intramolecular cyclization, elimination, and [1,5]-h shift . These reactions can influence various downstream effects in the cell.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be influenced by the presence of a strong base Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH

Biochemical Analysis

Biochemical Properties

1-methyl-1H-pyrazole-3-carbonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives, including this compound, are known to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . These interactions can lead to changes in the metabolism of other compounds and affect cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to exhibit antiproliferative activity against cancer cell lines, such as HeLa cells . This suggests that this compound may have potential as an anticancer agent by affecting cell growth and division.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, pyrazole derivatives are known to inhibit cytochrome P450 enzymes by binding to their active sites . This inhibition can result in altered metabolic pathways and changes in gene expression. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound is relatively stable under standard laboratory conditions . Over time, it may undergo degradation, leading to changes in its biochemical properties and effects on cells. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of metabolic pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to affect the activity of cytochrome P450 enzymes, leading to changes in metabolic flux and metabolite levels These interactions can influence the metabolism of other compounds and impact overall cellular function

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound is transported across cell membranes and distributed to various cellular compartments . It may interact with transporters and binding proteins, influencing its localization and accumulation within cells. These interactions can affect the compound’s activity and function, determining its overall impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications This localization can influence its interactions with biomolecules and its overall effects on cellular processes

Properties

IUPAC Name

1-methylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-8-3-2-4(7-8)5(6)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZIPPIUHKRMOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40511322
Record name 1-Methyl-1H-pyrazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84547-60-4
Record name 1-Methyl-1H-pyrazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1Ð?-pyrazole-3-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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